N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound that features both indole and pyrrolidine moieties. The indole ring is a common structure in many natural products and pharmaceuticals, while the pyrrolidine ring is known for its versatility in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide typically involves the construction of the indole and pyrrolidine rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino acids or the reduction of pyrroles .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Fischer indole synthesis and the development of efficient catalytic systems for the formation of the pyrrolidine ring .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure and exhibit similar biological activities.
Indole derivatives: Compounds such as tryptophan and serotonin contain the indole ring and are known for their significant biological roles.
Uniqueness
N-(2-{[oxo(pyrrolidin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to the combination of the indole and pyrrolidine rings, which can provide a synergistic effect in its biological activities.
Properties
Molecular Formula |
C17H20N4O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-[(2-oxo-2-pyrrolidin-1-ylacetyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c22-15(14-11-12-5-1-2-6-13(12)20-14)18-7-8-19-16(23)17(24)21-9-3-4-10-21/h1-2,5-6,11,20H,3-4,7-10H2,(H,18,22)(H,19,23) |
InChI Key |
VHQSFIRLQMRMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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